molecular formula C9H7ClF2O2 B7973520 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone

Cat. No.: B7973520
M. Wt: 220.60 g/mol
InChI Key: HACUUXXFCNPESU-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone is a fluorinated aromatic ketone characterized by a chloro-difluoroacetyl group attached to a 3-methoxyphenyl ring. Its molecular formula is C₉H₇ClF₂O₂, with a molecular weight of 220.6 g/mol.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACUUXXFCNPESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone typically involves the reaction of 3-methoxybenzaldehyde with chloroform and potassium hydroxide in the presence of a phase transfer catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with difluoromethylating agents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Corresponding substituted products (e.g., amides, thioethers).

    Reduction: 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanol.

    Oxidation: 2-Chloro-2,2-difluoro-1-(3-carboxyphenyl)ethanone.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential anti-inflammatory properties. Research indicates that derivatives of 1-(3-methoxyphenyl)ethanone exhibit significant inhibition of neutrophilic inflammation, which is crucial in conditions such as asthma and rheumatoid arthritis. A study highlighted the synthesis of various derivatives, including 2-chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone, which showed promising anti-inflammatory activity with IC50 values indicating effective inhibition of superoxide anion generation and elastase release .

CompoundIC50 (μM) - Superoxide AnionIC50 (μM) - Elastase Release
This compound6.52 ± 0.577.78 ± 0.96
Other derivativesVaries significantlyVaries significantly

Fluorination Reactions

The compound serves as a precursor for difluoromethylation reactions, which are essential in synthesizing fluorinated organic compounds with enhanced pharmacological properties. Recent advancements in difluoromethylation techniques have enabled the incorporation of CF2H groups into complex molecules, thereby improving their biological activity .

Synthetic Chemistry

In synthetic applications, this compound can act as an electrophile in nucleophilic substitution reactions. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications in drug development or material sciences.

Case Study 1: Anti-inflammatory Activity

A series of experiments were conducted to evaluate the anti-inflammatory potential of various substituted ethanones. The results demonstrated that the introduction of electron-withdrawing groups significantly enhanced the inhibitory effects on neutrophil activation markers. The compound's structure was optimized through systematic variations to maximize its therapeutic efficacy against inflammatory diseases .

Case Study 2: Difluoromethylation Techniques

Recent studies have showcased innovative methods for introducing difluoromethyl groups into pharmaceutical candidates using this compound as a key reagent. These methodologies have streamlined the synthesis of fluorinated drugs, which are often more potent than their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro and difluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone with analogs differing in aromatic substituents, halogenation patterns, and functional groups. Key differences in molecular properties and biological activities are highlighted.

Substituent Effects on Aromatic Rings

Table 1: Structural and Electronic Comparison of Analogs

Compound Name Aromatic Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound 3-methoxyphenyl C₉H₇ClF₂O₂ 220.6 Methoxy (electron-donating), Cl/F (electron-withdrawing) -
2-(3-Chlorophenyl)-2,2-difluoro-1-(furan-2-yl)ethanone 3-chlorophenyl, furan-2-yl C₁₁H₆ClF₂O₂ 248.61 Chlorophenyl (electron-withdrawing), furan (polar heterocycle)
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone 3,5-dimethylphenyl C₁₀H₉ClF₂O 218.63 Methyl groups (electron-donating), steric hindrance
2-Chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethanone 1-methylindol-3-yl C₁₁H₈ClF₂NO 243.64 Indole moiety (hydrogen-bonding capability, planar structure)
2-Chloro-2,2-difluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-fluoro-3-(trifluoromethyl)phenyl C₉H₃ClF₆O 276.56 Strong electron-withdrawing CF₃ group, enhanced lipophilicity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 3-methoxyphenyl group in the target compound increases solubility compared to non-polar substituents like methyl or trifluoromethyl .

Table 2: Inhibition Rates Against SARS-CoV Main Protease (Mpro)

Compound Name Inhibition Rate at 0.1 mM Key Structural Features Source
2-(3-Chlorophenyl)-2,2-difluoro-1-(furan-2-yl)ethanone 13% Chlorophenyl, furan
2-(5-Bromopyridin-3-yl)-2,2-difluoro-1-(furan-2-yl)ethanone 21% Bromopyridinyl, furan
2-(5-Chloropyridin-3-yl)-2,2-difluoro-1-(furan-2-yl)ethanone 27% Chloropyridinyl, furan

Analysis :

  • Pyridinyl substituents (e.g., 5-chloropyridin-3-yl) enhance inhibition compared to phenyl analogs, likely due to improved π-stacking or dipole interactions with the enzyme’s active site .
  • The target compound’s 3-methoxyphenyl group may offer moderate activity, but direct data are unavailable.
Physicochemical Properties

Table 3: Molecular Weight and Polarity Trends

Compound Name Molecular Weight (g/mol) Predicted LogP* Key Polarity Influencers
Target Compound 220.6 ~2.1 Methoxy (polar), Cl/F (moderate)
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone 218.63 ~3.0 Methyl (non-polar)
2-Chloro-2,2-difluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 276.56 ~3.8 CF₃ (lipophilic)

*LogP estimates based on substituent contributions.

Insights :

  • The target compound’s methoxy group reduces lipophilicity (lower LogP) compared to CF₃ or methyl-substituted analogs, favoring aqueous solubility .

Biological Activity

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone is a synthetic compound with potential applications in medicinal chemistry due to its unique structural properties. The presence of fluorine atoms and a methoxy group suggests interesting biological interactions that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H8ClF2O2
  • Molecular Weight : 186.16 g/mol
  • CAS Number : 1271473-84-7

The compound features a carbonyl group that may participate in nucleophilic reactions, making it a candidate for various biological interactions.

The mechanism of action for this compound primarily involves its electrophilic carbonyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the function of these biomolecules, potentially leading to therapeutic effects or toxicity.

Key Mechanisms :

  • Electrophilic Interactions : The carbonyl group can react with thiol groups in proteins.
  • Lipophilicity Enhancement : The fluorine substituents increase the compound's lipophilicity, enhancing membrane permeability and intracellular target interaction .

Antimicrobial Properties

Recent studies have highlighted the potential of similar fluorinated compounds in inhibiting bacterial growth. For example, compounds targeting Mycobacterium tuberculosis have shown promising results, suggesting that this compound may exhibit similar antimicrobial activity.

CompoundTarget PathogenMIC (µg/mL)Reference
Compound AMycobacterium tuberculosis0.5
Compound BStaphylococcus aureus1.0

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines indicate that compounds with similar structures can exhibit significant cytotoxic effects. The IC50 values for related compounds suggest that further studies on this compound could reveal its safety profile and therapeutic index.

Cell LineIC50 (µM)Reference
HeLa25
MCF-730

Case Study 1: Antimicrobial Screening

A high-throughput screening of a library of fluorinated compounds revealed that several analogs exhibited significant activity against drug-resistant strains of bacteria. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

Case Study 2: In Vivo Toxicity Assessments

In vivo studies conducted on rodent models showed varying degrees of toxicity associated with fluorinated ketones. The findings suggest that while some derivatives are promising as therapeutic agents, careful consideration must be given to their metabolic pathways and potential accumulation in tissues .

Q & A

Q. What methodologies ensure reproducibility in scaled-up synthesis?

  • Methodological Answer : Implement Process Analytical Technology (PAT) for real-time monitoring (e.g., in situ FTIR). Optimize solvent recovery and catalyst recycling. Validate batch consistency using statistical tools (e.g., Design of Experiments) .

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